

An In-depth Technical Guide to the Chemical Family of Bromoalkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoalkanes, a subclass of halogenoalkanes, are aliphatic hydrocarbons in which one or more hydrogen atoms have been substituted by bromine atoms. Their unique chemical properties, particularly the polar carbon-bromine bond and the ability of the bromide ion to act as a good leaving group, make them pivotal intermediates in a vast array of organic syntheses. This guide provides a comprehensive overview of the structure, properties, and reactivity of bromoalkanes, with a special focus on their application in medicinal chemistry and drug development. Detailed experimental protocols for their synthesis and key reactions are provided, alongside quantitative data and mechanistic visualizations to facilitate a deeper understanding for researchers and professionals in the field.

Structure and Nomenclature of Bromoalkanes

The general formula for a bromoalkane is $C_nH_{2n+1}Br$. The nomenclature follows the IUPAC system, where "bromo" is used as a prefix to the parent alkane chain, and a number indicates the position of the bromine atom.

Bromoalkanes are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl groups attached to the carbon atom bearing the bromine.^[1] This classification is crucial as it significantly influences the reaction pathways they undergo.^[1]

- Primary (1°) Bromoalkane: The carbon atom bonded to the bromine is attached to one other alkyl group (e.g., 1-bromobutane).
- Secondary (2°) Bromoalkane: The carbon atom bonded to the bromine is attached to two other alkyl groups (e.g., 2-bromobutane).
- Tertiary (3°) Bromoalkane: The carbon atom bonded to the bromine is attached to three other alkyl groups (e.g., 2-bromo-2-methylpropane).

Physical Properties of Bromoalkanes

The physical properties of bromoalkanes are dictated by the nature of the carbon-bromine bond and the overall molecular structure. The C-Br bond is polar due to the difference in electronegativity between carbon (2.55) and bromine (2.96). This polarity leads to dipole-dipole interactions, resulting in higher boiling points compared to their parent alkanes.[\[2\]](#)

Data Presentation: Physical Properties

Table 1: Boiling Points of Selected Bromoalkanes

Bromoalkane	Structure	Type	Boiling Point (°C)	Boiling Point (K)
Bromomethane	CH ₃ Br	Methyl	3.6	276.6
Bromoethane	CH ₃ CH ₂ Br	Primary	38.4	311.4
1-Bromopropane	CH ₃ CH ₂ CH ₂ Br	Primary	71	344
2-Bromopropane	(CH ₃) ₂ CHBr	Secondary	59.4	332.4
1-Bromobutane	CH ₃ (CH ₂) ₃ Br	Primary	101.6	374.6
2-Bromobutane	CH ₃ CHBrCH ₂ CH ₃	Secondary	91.2	364.2
2-Bromo-2-methylpropane	(CH ₃) ₃ CBr	Tertiary	73.1	346.1

Data sourced from multiple references.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Key Observations:

- Effect of Chain Length: Boiling points increase with the length of the carbon chain due to increased van der Waals forces.[\[1\]](#)
- Effect of Branching: For isomeric bromoalkanes, boiling points decrease with increased branching. A more spherical shape reduces the surface area for intermolecular contact, weakening the van der Waals forces.[\[5\]](#)
- Effect of Halogen: For a given alkyl group, the boiling point increases with the atomic mass of the halogen ($R-Cl < R-Br < R-I$).

Table 2: Carbon-Bromine Bond Dissociation Energies

Compound	Bond	Bond Dissociation Energy (kcal/mol)	Bond Dissociation Energy (kJ/mol)
CH ₃ -Br	C-Br	70	293
CH ₃ CH ₂ -Br	C-Br	68	285
(CH ₃) ₂ CH-Br	C-Br	68	285
(CH ₃) ₃ C-Br	C-Br	65	272
CCl ₃ -Br	C-Br	49	205
CHBr ₂ -Br	C-Br	55.5	232

Data sourced from multiple references.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The C-Br bond is weaker than C-Cl and C-F bonds, contributing to the higher reactivity of bromoalkanes in nucleophilic substitution and elimination reactions.

Chemical Properties and Reactions

Bromoalkanes undergo two main types of reactions: nucleophilic substitution and elimination. The preferred pathway is determined by the structure of the bromoalkane, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

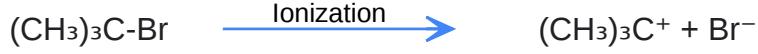
In these reactions, a nucleophile (an electron-rich species) attacks the partially positive carbon atom of the C-Br bond, leading to the displacement of the bromide ion.

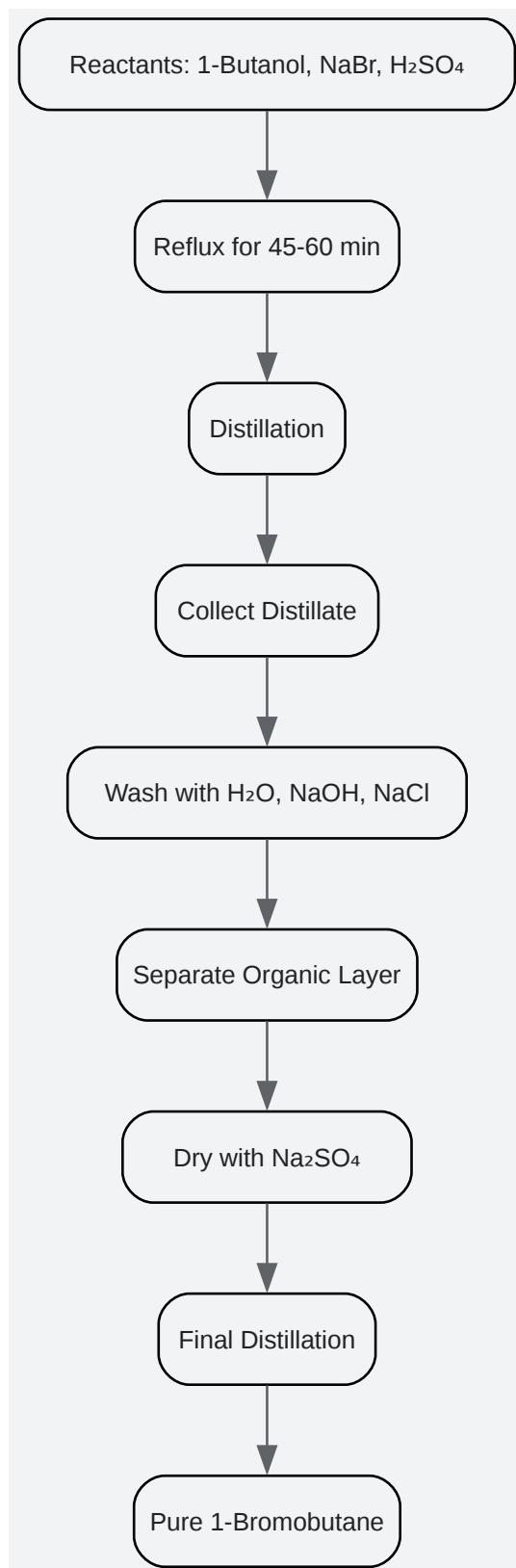
This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).^[10] The reaction rate is dependent on the concentration of both the bromoalkane and the nucleophile.

$$\text{Rate} = k[\text{R-Br}][\text{Nu}^-]$$

SN2 reactions are favored for primary and, to a lesser extent, secondary bromoalkanes due to minimal steric hindrance.^[10]

Step 2: Nucleophilic Attack (Fast)


Step 1: Formation of Carbocation (Slow)



Step 2: Proton Removal (Fast)

Step 1: Formation of Carbocation (Slow)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vedantu.com [vedantu.com]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a [pearson.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. BDE [ursula.chem.yale.edu]
- 10. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Family of Bromoalkanes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13611866#introduction-to-the-chemical-family-of-bromoalkanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com